
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide, commonly known as PTQ, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. PTQ belongs to the class of quinoline-based compounds, which have been studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A variety of compounds structurally similar to N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide have been synthesized and characterized for various applications. These include the synthesis of novel compounds with antimicrobial properties (Vanparia et al., 2010), tetrahydroquinoline-embedded bridged benzothiaoxazepine-1,1-dioxides for potential medicinal applications (Borgohain et al., 2017), and compounds with pro-apoptotic effects in cancer cells (Cumaoğlu et al., 2015).
Catalysis and Chemical Reactions
These compounds have also been explored in the field of catalysis and chemical reactions. For instance, research on the rhodium-catalyzed cyanation of chelation-assisted C-H bonds used similar compounds (Chaitanya et al., 2013). Additionally, structural and biological studies on sulfamethazine and sulfaquinoxaline ternary complexes with 2,2′-biquinoline have been conducted, which relate to the molecular structure of the compound (Villa-Pérez et al., 2018).
Inhibitor Design and Drug Discovery
Compounds similar to N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide are also being explored for their potential in drug discovery, specifically as inhibitors. Studies have been conducted on designing potent human carbonic anhydrase inhibitors bearing similar moieties (Buemi et al., 2019), as well as on discovering novel tetrahydroquinoline derivatives as a new class of antitumor agents (Alqasoumi et al., 2010).
Pharmacological Applications
Further research has explored the pharmacological potential of similar compounds, particularly in terms of their receptor agonist activity, as seen in studies on tetrahydroisoquinoline derivatives as human beta3 adrenergic receptor agonists (Parmee et al., 2000).
Hydrodenitrogenation Studies
The hydrodenitrogenation of quinoline over high-surface-area Mo2N has also been a subject of study, which is relevant to the chemical transformations of similar compounds (Lee et al., 1993).
Propiedades
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-14-27-18-8-10-19(11-9-18)28(25,26)22-17-7-12-20-16(15-17)6-5-13-23(20)21(24)4-2/h7-12,15,22H,3-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOYXCJARUVWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-Valine, N-[(4-fluorophenyl)sulfonyl]-](/img/structure/B2661553.png)
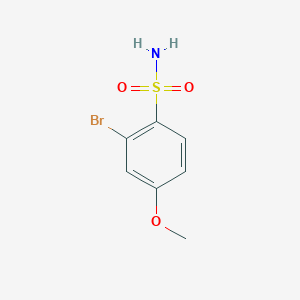
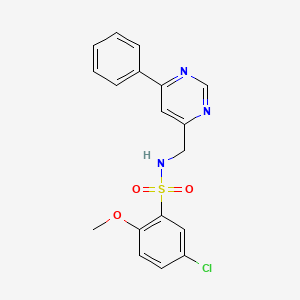
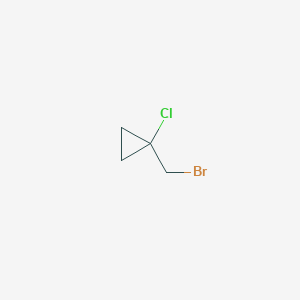

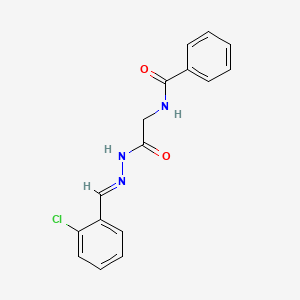
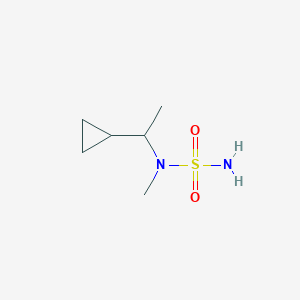
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one](/img/structure/B2661564.png)

![3-Methyl-1-[(2-methyl-3-phenyltetrahydro-5-isoxazolyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2661568.png)
![N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2661571.png)


